molecular formula C12H7Cl2NO B13172642 (2,3-Dichlorophenyl)(pyridin-4-yl)methanone

(2,3-Dichlorophenyl)(pyridin-4-yl)methanone

Cat. No.: B13172642
M. Wt: 252.09 g/mol
InChI Key: BJTKVNUODKCCRB-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenyl)(pyridin-4-yl)methanone is an organic compound that belongs to the class of aromatic ketones It features a dichlorophenyl group and a pyridinyl group connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)(pyridin-4-yl)methanone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-pyridylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)(pyridin-4-yl)methanone can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

(2,3-Dichlorophenyl)(pyridin-4-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenyl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dichlorophenyl)(pyridin-4-yl)methanone is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

(2,3-dichlorophenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C12H7Cl2NO/c13-10-3-1-2-9(11(10)14)12(16)8-4-6-15-7-5-8/h1-7H

InChI Key

BJTKVNUODKCCRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CC=NC=C2

Origin of Product

United States

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